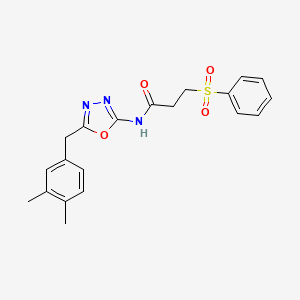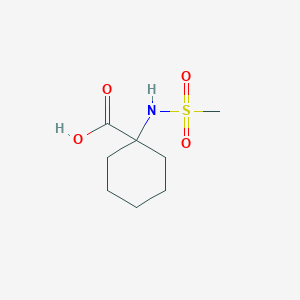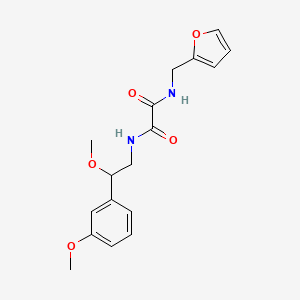![molecular formula C21H21FN2O4S B2927436 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide CAS No. 895785-67-8](/img/structure/B2927436.png)
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative with a thiazole ring and a fluorophenyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur . The fluorophenyl group is a phenyl ring with a fluorine substitution, which can alter the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the thiazole ring, and the fluorophenyl group. The positions and orientations of these groups in the molecule could significantly influence its chemical properties and biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group in benzamides, the nitrogen and sulfur in the thiazole ring, and the fluorine in the fluorophenyl group could all participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide, thiazole ring, and fluorophenyl group) would all play a role .Applications De Recherche Scientifique
Anticancer Activity
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide and its derivatives have shown promising results in anticancer research. Studies indicate that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The effectiveness of these compounds has been compared with reference drugs like etoposide, showing in some cases higher anticancer activities (Ravinaik et al., 2021).
Antimicrobial Properties
Research has also focused on the antimicrobial properties of derivatives containing the 4-fluorobenzamide moiety. These compounds have been tested against various bacterial strains and fungi, demonstrating significant antimicrobial activity. The presence of a fluorine atom in these compounds is crucial for enhancing their antimicrobial efficacy (Desai et al., 2013).
Radiochemical Synthesis
In radiochemistry, compounds like N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, which are closely related to this compound, have been synthesized. These compounds are used as prosthetic groups for radiolabeling peptides and proteins, highlighting their potential application in medical imaging and diagnostics (Kiesewetter et al., 2011).
Anticonvulsant Activity
Certain derivatives of 1,3,4-thiadiazole, which share structural similarities with this compound, have shown potential as anticonvulsants. These compounds exhibit high anticonvulsive activity and are considered for further preclinical studies (Sych et al., 2018).
Antioxidant Activity
Research into 4-fluorobenzamide derivatives has also revealed promising antioxidant activity. Studies involving these compounds, particularly those containing the 4-fluorophenyl group, have demonstrated their effectiveness as antioxidants (El Nezhawy et al., 2009).
Mécanisme D'action
Target of Action
It is known that both indole and thiazole derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Similarly, thiazole derivatives are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom , which may influence their interaction with targets.
Biochemical Pathways
It is known that indole and thiazole derivatives can influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may have an impact on metabolic pathways.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility may influence its absorption and distribution in the body.
Result of Action
Given the broad-spectrum biological activities of indole and thiazole derivatives , it can be inferred that the compound may have a variety of effects at the molecular and cellular level.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-9-8-16-12-29-21(24-16)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOOFHPGOPDXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2927363.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2927366.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)
![3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2927371.png)


